molecular formula C21H33NO2 B13755886 3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one CAS No. 106614-69-1

3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one

Katalognummer: B13755886
CAS-Nummer: 106614-69-1
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: XMHJYUPEQOVPHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one features a propan-1-one core substituted with a 2,6-dimethylmorpholin-4-yl group at position 3, a methyl group at position 2, and a 4-(2-methylbutan-2-yl)phenyl moiety at the ketone position.

Eigenschaften

CAS-Nummer

106614-69-1

Molekularformel

C21H33NO2

Molekulargewicht

331.5 g/mol

IUPAC-Name

3-(2,6-dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one

InChI

InChI=1S/C21H33NO2/c1-7-21(5,6)19-10-8-18(9-11-19)20(23)15(2)12-22-13-16(3)24-17(4)14-22/h8-11,15-17H,7,12-14H2,1-6H3

InChI-Schlüssel

XMHJYUPEQOVPHC-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C)C1=CC=C(C=C1)C(=O)C(C)CN2CC(OC(C2)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Synthetic Steps and Conditions

Based on patent EP 3995495 A1 and related literature, the following key steps are identified for preparing structurally related compounds with morpholine and substituted phenyl ketone frameworks:

Step No. Reaction Type Description Typical Reagents/Conditions
1 Substituted phenyl precursor Alkylation of 4-bromophenyl or 4-halophenyl with 2-methylbutan-2-yl group via Friedel-Crafts or cross-coupling Alkyl halide, Lewis acid catalyst (e.g., AlCl3), or Pd-catalyzed cross-coupling
2 Morpholine ring formation Synthesis of 2,6-dimethylmorpholine via cyclization of amino alcohol precursors Amino alcohols, dehydrating agents, controlled heating
3 Ketone formation Acylation or oxidation to introduce the propan-1-one moiety on the phenyl ring Friedel-Crafts acylation with acid chloride or oxidation of secondary alcohol
4 Coupling of morpholine and ketone Nucleophilic substitution or reductive amination linking morpholine nitrogen to the ketone-bearing phenylpropane Base catalysts, reductive amination agents (e.g., NaBH3CN)

These steps may be combined or modified depending on intermediate availability and desired stereochemical outcomes.

Detailed Synthetic Route Example

A plausible synthetic route based on similar compounds described in patent literature (EP 3995495 A1) is as follows:

Reaction Optimization and Yields

Patent documents indicate that optimization of reaction parameters such as temperature, solvent choice, and catalyst loading significantly improves yield and purity. For example:

Parameter Optimal Range/Condition Effect on Yield/Purity
Catalyst loading 1–5 mol% Pd catalyst Higher loading improves coupling efficiency
Temperature 80–110 °C for cross-coupling Balances reaction rate and side reactions
Solvent Toluene, dioxane, or DMF Influences solubility and reaction kinetics
Base K3PO4 or Na2CO3 Neutralizes acids, promotes coupling
Reaction time 12–24 hours Ensures complete conversion

Typical isolated yields for the key coupling step range from 60% to 85%, depending on scale and purity requirements.

Stereochemical Considerations

The compound contains chiral centers at the 2-methylpropanone and morpholine ring. Control of stereochemistry is critical for biological activity. Methods include:

  • Use of chiral starting materials or chiral auxiliaries.
  • Enantioselective catalysis during key bond-forming steps.
  • Resolution of racemic mixtures via chiral chromatography or crystallization.

Patent EP 3995495 A1 highlights stereochemical configurations with specific activity, suggesting the need for stereoselective synthesis or separation.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield (%) Notes
Alkylation of phenyl ring Pd-catalyzed cross-coupling Pd(PPh3)4, K3PO4, toluene, reflux 70–85 Introduces 2-methylbutan-2-yl substituent
Morpholine ring synthesis Cyclization of amino alcohol Acid catalyst, heat 60–75 Generates 2,6-dimethylmorpholine
Ketone moiety formation Friedel-Crafts acylation or oxidation Acid chloride, AlCl3 or oxidants 65–80 Forms propan-1-one on phenyl ring
Coupling morpholine and ketone Nucleophilic substitution or reductive amination Base, reductive agent (NaBH3CN) 60–80 Links morpholine nitrogen to ketone moiety

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alcohols. Substitution reactions can result in a wide variety of products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Computational Insights

While direct studies on the target compound are absent, computational methods applied to similar systems provide predictive insights:

  • Density Functional Theory (DFT) : Becke’s hybrid functional () and Lee-Yang-Parr correlation () could model the compound’s electronic structure, predicting reactivity at the morpholine nitrogen or ketone group .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for resolving the dynamic disorder in the morpholine ring or tert-butyl substituents of this compound?

To address crystallographic ambiguities, single-crystal X-ray diffraction (SCXRD) with the SHELX suite (e.g., SHELXL for refinement) is critical. Dynamic disorder in bulky groups like the 2-methylbutan-2-yl substituent can be modeled using split-atom approaches or restrained refinement protocols. High-resolution data (e.g., <0.8 Å) and low-temperature measurements (e.g., 100 K) improve electron density maps, while Hirshfeld atom refinement (HAR) may resolve hydrogen atom positions in disordered regions .

Q. How can researchers optimize reaction conditions for synthesizing this compound, given its sterically hindered substituents?

Synthetic routes should prioritize steric accommodation. For example:

  • Use bulky base catalysts (e.g., LDA) to deprotonate hindered positions.
  • Employ coupling reagents (e.g., DCC/HOBt) for amide or ester bond formation.
  • Monitor reaction progress via LC-MS to detect intermediates.
    Pharmacopeial guidelines for related compounds (e.g., impurity control in morpholine derivatives) suggest temperature-controlled stepwise synthesis to minimize side products .

Advanced Research Questions

Q. How can computational tools like Multiwfn and NCI analysis resolve contradictions in noncovalent interaction profiles between this compound and biological targets?

Noncovalent interaction (NCI) analysis via Multiwfn can map van der Waals forces, hydrogen bonds, and steric clashes in 3D space. For example:

  • Calculate reduced density gradient (RDG) isosurfaces to visualize interaction hotspots.
  • Compare electron localization function (ELF) maps to assess π-π stacking between the phenyl group and aromatic residues in protein targets.
    Discrepancies between experimental binding assays and computational predictions can be resolved by incorporating solvent effects (e.g., COSMO-RS) and dynamic sampling (MD simulations) .

Q. What experimental design considerations are critical for stability studies of this compound under varying pH and temperature conditions?

  • Degradation kinetics : Use HPLC-UV/MS to track degradation products over time (e.g., accelerated stability testing at 40°C/75% RH).
  • Matrix effects : Avoid organic degradation by storing samples at -80°C with stabilizers (e.g., BHT for oxidation-prone groups).
  • Control groups : Include inert analogs to isolate degradation pathways specific to the morpholine or tert-butyl moieties. Limitations in sample variability (e.g., batch differences) should be mitigated via DOE (Design of Experiments) .

Methodological Challenges

Q. How should researchers parameterize the steric effects of the 2-methylbutan-2-yl group in QSAR models to predict biological activity accurately?

  • Steric descriptors : Use Verloop’s STERIMOL parameters (L, B1–B5) to quantify substituent bulk.
  • Quantum mechanical (QM) data : Calculate molecular polarizability and van der Waals volume via Gaussian or ORCA.
  • Validation : Cross-check predictions with experimental IC50 values in enzyme inhibition assays. Inconsistencies may arise from conformational flexibility, necessitating free-energy perturbation (FEP) simulations .

Q. What strategies are effective for analyzing electron-density topology in the morpholine ring to confirm its conformational stability?

  • AIM (Atoms in Molecules) analysis : Use Multiwfn to calculate Laplacian of electron density (∇²ρ) at bond critical points (BCPs). Values >0 indicate closed-shell interactions (e.g., hydrogen bonds).
  • Dynamic effects : Pair with variable-temperature NMR to correlate thermal motion with electron-density shifts. For flexible rings, restrained refinement in SHELXL improves model accuracy .

Data Interpretation and Validation

Q. How can contradictions between theoretical and experimental logP values for this compound be resolved?

  • Experimental : Perform shake-flask assays with octanol/water partitioning (pH 7.4) and validate via HPLC retention time correlation.
  • Computational : Use COSMOmic (in Turbomole) or atomic contribution methods (e.g., XLogP3) in Multiwfn. Discrepancies >1 log unit suggest unaccounted solvent-accessible surface area (SASA) or ionization effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.